N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Description
N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic sulfonamide derivative featuring a piperidine core linked to a 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group. The compound’s structure integrates multiple pharmacophores:
- 1,2,4-Oxadiazole: Acts as a bioisostere for ester or amide groups, improving metabolic stability.
- 2-Fluorophenyl substituent: Increases lipophilicity and may enhance target binding via π-π interactions.
Properties
IUPAC Name |
N-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O4S/c1-22(28(2,25)26)12-17(24)23-9-5-6-13(11-23)10-16-20-18(21-27-16)14-7-3-4-8-15(14)19/h3-4,7-8,13H,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADYQHBWCBFYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure characterized by:
- 1,2,4-Oxadiazole Ring : This heterocyclic structure is often associated with various pharmacological properties.
- Piperidine Ring : A six-membered ring that enhances the compound's interaction with biological targets.
- Methanesulfonamide Group : Known for its role in enhancing solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| N-(...methanesulfonamide) | 0.48 - 0.78 | MCF7 |
| N-(...methanesulfonamide) | 0.19 - 5.13 | HCT116 |
In vitro studies have demonstrated that certain derivatives can induce apoptosis by increasing caspase activity and altering p53 expression levels .
Antimicrobial Activity
The compound's oxadiazole core is also linked to antimicrobial effects:
- Activity Spectrum : Studies show that oxadiazole derivatives exhibit potent activity against various bacterial strains, particularly Gram-positive bacteria like Bacillus cereus and Bacillus thuringiensis .
| Compound | Minimum Inhibitory Concentration (MIC) (µg/ml) | Bacterial Strain |
|---|---|---|
| N-(...methanesulfonamide) | <10 | Bacillus cereus |
| N-(...methanesulfonamide) | <20 | Bacillus thuringiensis |
Other Biological Activities
In addition to anticancer and antimicrobial properties, the compound has shown potential in other areas:
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory properties through COX inhibition pathways .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole-based compounds:
- Study on Anticancer Activity : A recent study evaluated the cytotoxicity of various oxadiazole derivatives against several cancer cell lines using MTT assays. The results indicated significant growth inhibition at concentrations as low as 25 µM .
- Antimicrobial Evaluation : In a comparative study using disc diffusion methods, newly synthesized oxadiazole compounds were tested against standard bacterial strains. The results showed substantial antibacterial activity compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide (CAS: 1705375-30-9)
Structural Differences :
- Substituent on Oxadiazole : Cyclopropyl (C₃H₅) vs. 2-fluorophenyl (C₆H₄F) in the target compound.
- Molecular Weight : 356.4 g/mol (cyclopropyl analog) vs. ~410.5 g/mol (target compound).
- Molecular Formula : C₁₅H₂₄N₄O₄S (cyclopropyl) vs. C₁₈H₂₃FN₄O₄S (target).
Key Implications :
- The cyclopropyl analog’s smaller substituent may improve metabolic stability due to reduced steric hindrance .
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide Dihydrochloride (CAS: 1820717-19-8)
Structural Differences :
- Functional Group : Carboxamide (CONH₂) vs. methanesulfonamide (SO₂NMe) in the target compound.
- Ionization State : Dihydrochloride salt (enhanced solubility) vs. free base (likely neutral sulfonamide).
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Cyclopropyl Analog | Carboxamide Analog |
|---|---|---|---|
| Molecular Weight | ~410.5 g/mol | 356.4 g/mol | ~350 g/mol (free base) |
| logP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~2.0 |
| Solubility (aq.) | Low (free base) | Moderate | High (dihydrochloride salt) |
| Key Functional Groups | Sulfonamide, oxadiazole | Sulfonamide, oxadiazole | Carboxamide, oxadiazole |
Notes:
- The target compound’s high logP suggests favorable blood-brain barrier penetration but may limit oral bioavailability.
- The carboxamide analog’s salt form highlights formulation strategies to address solubility challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
